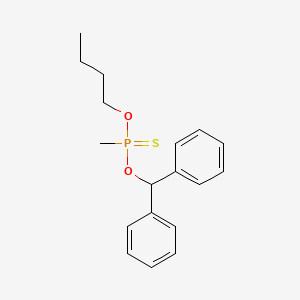
O-Butyl O-(diphenylmethyl) methylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Butyl O-(diphenylmethyl) methylphosphonothioate is an organophosphorus compound known for its unique chemical structure and properties It contains a phosphonothioate group, which is a phosphorus atom bonded to sulfur, oxygen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Butyl O-(diphenylmethyl) methylphosphonothioate typically involves the reaction of phosphonothioic acid derivatives with appropriate alcohols and alkylating agents. One common method is the reaction of methylphosphonothioic dichloride with butanol and diphenylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
O-Butyl O-(diphenylmethyl) methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioate oxides.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or diphenylmethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonothioate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonothioates depending on the nucleophile used.
Scientific Research Applications
O-Butyl O-(diphenylmethyl) methylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a model compound for studying organophosphorus toxicity.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of O-Butyl O-(diphenylmethyl) methylphosphonothioate involves its interaction with molecular targets such as enzymes. One of the primary targets is acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The compound inhibits acetylcholinesterase by phosphorylating the active site serine residue, leading to the accumulation of acetylcholine and subsequent disruption of nerve signal transmission.
Comparison with Similar Compounds
Similar Compounds
- O-Ethyl O-(diphenylmethyl) methylphosphonothioate
- O-Isobutyl O-(diphenylmethyl) methylphosphonothioate
- O-Butyl O-(phenyl) methylphosphonothioate
Uniqueness
O-Butyl O-(diphenylmethyl) methylphosphonothioate is unique due to its specific combination of butyl and diphenylmethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and inhibitory potency, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62246-76-8 |
|---|---|
Molecular Formula |
C18H23O2PS |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
benzhydryloxy-butoxy-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C18H23O2PS/c1-3-4-15-19-21(2,22)20-18(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,18H,3-4,15H2,1-2H3 |
InChI Key |
MODPBWWIBDTUID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=S)(C)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















